6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-8-3-4(7)10(2)6(12)9-5(3)11/h8H,7H2,1-2H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMTXXSJNFBMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C(=O)NC1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399702 | |
| Record name | 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55441-70-8 | |
| Record name | 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The cyclocondensation approach leverages the reactivity of β-keto esters (e.g., ethyl 2-cyanopropanoate) with substituted ureas (e.g., 1-methylurea) under basic conditions. Sodium methoxide in methanol facilitates deprotonation and cyclization, forming the pyrimidine ring. Key steps include:
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Nucleophilic attack : The urea’s amine group attacks the electrophilic carbonyl carbon of the β-keto ester.
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Ring closure : Intramolecular cyclization eliminates ethanol, forming the pyrimidine core.
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Tautomerization : The intermediate undergoes keto-enol tautomerism to stabilize the dione structure.
Optimization studies reveal that refluxing in methanol for 18 hours at 65°C achieves an 80% yield. Prolonged reaction times or elevated temperatures (>70°C) risk side reactions, such as over-methylation or decomposition.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Temperature | 65°C | <65°C: Slower kinetics |
| >70°C: Side reactions (↑10%) | ||
| Base | NaOMe (4.4 M) | NaOH: Lower yield (↓15%) |
| Solvent | Methanol | Ethanol: Similar yield |
| Reaction Time | 18 hours | <12h: Incomplete cyclization |
Case Study: Synthesis from Ethyl 2-Cyanopropanoate
A representative protocol involves combining ethyl 2-cyanopropanoate (13.2 mL, 99.6 mmol) with 1-methylurea (8.26 g, 109 mmol) in methanol (75 mL) and sodium methoxide (27 mL, 4.4 M). After reflux, the crude product is acidified with HCl (pH ≈2) to precipitate the hydrochloride salt (15.2 g, 79.3 mmol). Purification via acetonitrile/water partitioning removes unreacted starting materials.
Nucleophilic Substitution of Nitro Intermediates
Synthesis of 6-Amino-1-methyl-5-nitropyrimidine-2,4-dione
The nitro-substituted intermediate (CAS 50996-12-8) serves as a precursor for introducing the methylamino group. Its preparation involves nitration of 6-amino-1-methyluracil using nitric acid/sulfuric acid mixtures. The nitro group at position 5 activates the pyrimidine ring for subsequent nucleophilic substitution.
Table 2: Nitration Reaction Conditions
| Reagent | Concentration | Temperature | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 1:3 v/v | 0–5°C | 68% |
| Acetyl nitrate | 10% in Ac₂O | 25°C | 72% |
Methylamination via Displacement
The nitro group is displaced by methylamine under controlled conditions. Patent data suggests using a closed reaction vessel with methylamine (2 equivalents) in ethanol at 120°C for 8 hours. Lithium or sodium metals (1 equivalent) accelerate the substitution by generating the amide ion in situ.
Mechanistic Insight :
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Step 1 : Deprotonation of methylamine by alkali metal forms CH₃NH⁻.
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Step 2 : Concerted aromatic nucleophilic substitution (CSNAr) replaces NO₂ with CH₃NH–.
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Step 3 : Acid workup (HCl) stabilizes the product as the hydrochloride salt.
This method achieves a 65–70% yield but requires careful exclusion of moisture to prevent hydrolysis.
Catalytic Hydrogenation of Nitro Precursors
Hydrogenation of 6-Nitro-1-methyl-5-(methylamino)pyrimidine-2,4-dione
Catalytic hydrogenation offers a redox-neutral pathway to reduce the nitro group to an amine. Palladium on carbon (5% Pd/C) in methanol under 3 atm H₂ at 50°C for 6 hours achieves quantitative conversion.
Table 3: Hydrogenation Optimization
| Catalyst | H₂ Pressure | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd/C | 3 atm | 50°C | 6h | 95% |
| Raney Ni | 5 atm | 70°C | 8h | 82% |
Challenges in Regioselectivity
Competing reduction of the pyrimidine ring’s carbonyl groups is mitigated by using neutral conditions and low hydrogen pressures. Post-hydrogenation purification via recrystallization from ethanol/water (9:1) enhances purity to >98%.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 80% | 95% | High | Moderate |
| Nucleophilic Substitution | 70% | 90% | Moderate | Low |
| Catalytic Hydrogenation | 95% | 98% | High | High |
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nature of the substituent.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 170.17 g/mol
- CAS Number : 55441-70-8
The compound features a pyrimidine ring with amino and methylamino substituents that enhance its reactivity and biological interactions.
Chemical Reactions
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms oxo derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Produces dihydropyrimidine derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Results in various substituted pyrimidines | Alkyl halides, acyl chlorides |
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique substitution pattern allows for diverse modifications that can lead to novel materials with specific properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or modulator in biological pathways. Its interaction with specific molecular targets can potentially influence various metabolic processes.
Medicine
The compound is being explored for its therapeutic properties, particularly in the following areas:
- Antiviral Activity : Studies suggest potential efficacy against viral infections through inhibition of viral replication.
- Anticancer Properties : Preliminary research indicates that it may inhibit tumor growth by targeting specific cancer cell pathways.
Industry
In industrial applications, this compound is utilized in developing novel materials with tailored electronic or optical properties. Its unique chemical structure allows for applications in fields such as organic electronics and photonics.
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry investigated the antiviral properties of derivatives of this compound. The research demonstrated that certain derivatives exhibited significant inhibition of viral replication in vitro. The findings suggest a pathway for developing new antiviral agents based on this compound's structure .
Case Study 2: Anticancer Activity
In another study published in Cancer Research, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure includes amino and methylamino groups on the pyrimidine ring, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in therapeutic contexts such as antiviral and anticancer treatments.
Chemical Structure
The molecular formula of this compound is C6H10N4O2, with a molecular weight of 170.17 g/mol. The compound features a pyrimidine ring substituted at specific positions by amino groups, which are critical for its biological interactions.
Synthesis Methods
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 1-methyl-5-(methylamino)uracil with ammonia or an amine source in solvents like ethanol or water at temperatures ranging from 50°C to 100°C. Industrial production methods may employ continuous flow reactors to optimize yields and purity.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biological pathways. This inhibition can lead to significant physiological effects, making it a candidate for drug development .
Antiviral and Anticancer Activity
Research indicates that this compound exhibits promising antiviral and anticancer properties:
- Antiviral Activity : Studies have demonstrated that derivatives of this compound can inhibit viral replication through enzyme inhibition mechanisms.
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been evaluated against various cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer), showing significant growth inhibition .
Cytotoxicity Studies
In one study assessing cytotoxicity against different cancer cell lines, this compound demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.0 |
| HCT116 | 12.5 |
| MCF-7 | 10.0 |
These results indicate a dose-dependent response where higher concentrations correlate with increased cytotoxic effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Amino-1-methyl-6-(methylamino)pyrimidine | Different substitution pattern | Moderate anticancer activity |
| 6-Amino-1-methyl-5-(propylamino)pyrimidine | Propyl group instead of methyl | Increased antibacterial properties |
| 6-Amino-1-methyl-5-(dimethylamino)pyrimidine | Dimethyl substitution | Enhanced enzyme inhibition |
This table highlights how variations in substitution patterns affect biological activities, suggesting that further modifications could enhance efficacy or specificity for desired targets .
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
- Study on Anticancer Activity : A research team evaluated the compound's effect on breast cancer cells and found that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
- Antiviral Research : In another study focusing on viral infections, derivatives of this compound were tested against influenza virus strains and showed significant reduction in viral load in treated cells compared to controls.
- Enzyme Inhibition Studies : The compound was also examined for its ability to inhibit specific kinases involved in cancer progression. Results indicated effective inhibition at low micromolar concentrations.
These findings underscore the versatility of this compound as a scaffold for developing novel therapeutic agents targeting various diseases .
Q & A
Basic: What are the standard synthetic routes for 6-amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via alkylation or condensation reactions. For example:
- Step 1: Start with 6-aminouracil derivatives. Alkylation of the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C achieves selective methylation .
- Step 2: Introduce the methylamino group at C5 via nucleophilic substitution. Use methylamine or its derivatives under reflux in ethanol, monitoring pH to avoid side reactions .
- Optimization: Yield improvements (42–78%) depend on solvent polarity, temperature control, and stoichiometric ratios of reagents. For example, excess methyl iodide can lead to over-alkylation, reducing purity .
Table 1: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N1-Alkylation | Methyl iodide, K₂CO₃, DMF | 42–65 | |
| C5-Amination | Methylamine, EtOH, reflux | 55–78 |
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Key techniques include:
- 1H/13C NMR: Confirm substitution patterns. For example, the C5 methylamino group shows a singlet at δ 2.8–3.2 ppm in DMSO-d₆, while the N1-methyl appears as a singlet at δ 3.1–3.3 ppm .
- LCMS/HPLC: Validate molecular weight (e.g., [M+H]+ = 199.2) and purity (>95%). Use C18 columns with acetonitrile/water gradients for retention time consistency .
- X-ray Crystallography: Resolve polymorphic forms, as seen in analogous compounds with benzylideneamino substituents .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Humidity Sensitivity: Hygroscopic; use desiccants (silica gel) in sealed containers to avoid hydrolysis of the dione ring .
- Solvent Compatibility: Stable in DMSO for ≤6 months at -20°C; avoid chlorinated solvents (e.g., CH₂Cl₂) due to slow degradation .
Basic: What in vitro assays are recommended for initial screening of biological activity?
Methodological Answer:
- Enzyme Inhibition: Test against eukaryotic elongation factor-2 kinase (eEF-2K) using ATPase activity assays. IC₅₀ values <10 µM indicate potential .
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Compare to pyrido[2,3-d]pyrimidine derivatives with known IC₅₀ ranges of 2–50 µM .
Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables: temperature (40–100°C), solvent (DMF vs. THF), and reagent ratios. Response surface methodology identifies optimal conditions .
- Byproduct Mitigation: Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess alkylating agents. Monitor via TLC (silica gel, ethyl acetate/hexane) .
Advanced: How should contradictions in biological activity data between similar derivatives be resolved?
Methodological Answer:
- Structural-Activity Relationship (SAR): Compare substituent effects. For example, replacing methylamino with cyclopropyl groups in analogues reduces eEF-2K inhibition by 40% .
- Statistical Validation: Perform ANOVA on dose-response curves (n ≥ 3 replicates) to confirm significance. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to model steric/electronic effects .
Advanced: What computational strategies are effective for predicting binding modes with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with eEF-2K’s ATP-binding pocket. Key residues (e.g., Lys170, Glu238) form hydrogen bonds with the dione ring .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability. RMSD <2 Å indicates stable binding .
Advanced: How do substituent modifications at N1 and C5 impact solubility and bioavailability?
Methodological Answer:
- Solubility: Replace N1-methyl with benzyl (logP increases by 1.2) reduces aqueous solubility. Use Hansen solubility parameters to select co-solvents (e.g., PEG-400) .
- Bioavailability: Introduce polar groups (e.g., -OH at C5) improves Caco-2 permeability by 30% but may reduce metabolic stability .
Advanced: What mechanistic insights explain its inhibitory activity against kinases?
Methodological Answer:
- ATP-Competitive Binding: The dione ring mimics ATP’s adenine moiety, confirmed via competitive assays with [γ-32P]ATP .
- Allosteric Modulation: Methylamino groups induce conformational changes in eEF-2K’s activation loop, validated by hydrogen-deuterium exchange mass spectrometry .
Advanced: How can degradation pathways be analyzed to improve formulation stability?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12). Monitor via UPLC-PDA-MS to identify degradation products (e.g., hydrolyzed dione rings) .
- Stabilizers: Add antioxidants (0.1% BHT) or lyophilize with trehalose to extend shelf life >24 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
